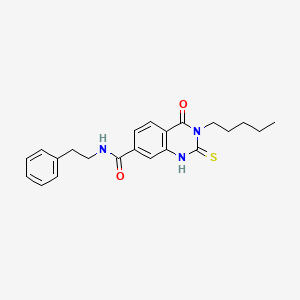

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a tetrahydroquinazoline derivative featuring a sulfanylidene group at position 2, a pentyl substituent at position 3, and a 2-phenylethyl carboxamide moiety at position 6.

Properties

IUPAC Name |

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-2-3-7-14-25-21(27)18-11-10-17(15-19(18)24-22(25)28)20(26)23-13-12-16-8-5-4-6-9-16/h4-6,8-11,15H,2-3,7,12-14H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXNKNJANSYEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline core.

Introduction of the Pentyl Side Chain: The pentyl group is introduced via alkylation reactions using pentyl halides under basic conditions.

Attachment of the Phenylethyl Group: The phenylethyl group is incorporated through nucleophilic substitution reactions, often using phenylethyl halides.

Formation of the Sulfanylidene Moiety: The sulfanylidene group is introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

Final Coupling and Cyclization: The final step involves coupling the intermediate with appropriate carboxylic acid derivatives and cyclizing to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring or the side chains, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has shown potential in preliminary studies for its antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The tetrahydroquinazoline scaffold is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:

3-(4-Methoxyphenyl)-4-oxo-N-[(pyridin-3-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (A0062040)

- Structural Differences : The 3-position substituent is a 4-methoxyphenyl group instead of pentyl, and the carboxamide side chain incorporates a pyridinylmethyl group rather than 2-phenylethyl.

- Properties :

- Molecular weight: 418.47 g/mol (vs. ~463.6 g/mol estimated for the target compound).

- logP: 2.24 (indicative of moderate lipophilicity, likely lower than the target due to the polar methoxy group).

- Hydrogen bonding: 8 acceptors and 2 donors, with a polar surface area of 68.18 Ų .

1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (sc-492703) Structural Differences: A 2-cyano-benzyl group at position 1 and a 4-ethylphenyl group at position 3, with a 2,4-dioxo system replacing the sulfanylidene group. Properties:

- Increased molecular weight (~500–520 g/mol) due to the cyanobenzyl substituent.

- The dioxo system may reduce sulfur-mediated reactivity compared to the sulfanylidene group in the target compound .

4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide Structural Differences: A hexahydroquinoline core with dichlorophenyl and pyridinyl substituents. Properties:

Physicochemical and Pharmacokinetic Trends

- Lipophilicity :

- Metabolic Stability :

Data Table: Key Comparative Metrics

*Estimated values based on structural analogs.

Research Findings and Implications

- Synthetic Challenges : The target compound’s pentyl and phenylethyl groups may complicate purification due to increased hydrophobicity, as seen in analogous syntheses requiring chromatographic separation .

- Biological Activity :

- Sulfanylidene-containing analogs (e.g., A0062040) show moderate enzyme inhibition in preliminary assays, likely due to sulfur’s nucleophilic reactivity .

- Phenylethyl carboxamide moieties (target compound and sc-492703) are associated with enhanced receptor binding affinity in kinase-targeted studies .

- Metabolomics : Phenylethyl-substituted compounds (e.g., target compound) are prone to oxidative metabolism, forming hydroxylated derivatives, as observed in in vitro metabolomic studies .

Biological Activity

4-oxo-3-pentyl-N-(2-phenylethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 395.52 g/mol. It features a tetrahydroquinazoline core structure, which is significant in medicinal chemistry due to its diverse biological activities.

Research indicates that this compound may act as an agonist for specific receptors, potentially influencing pathways related to inflammation and pain management. The presence of the sulfanylidene group suggests that it may also have antioxidant properties.

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant activity. The sulfanylidene moiety is often associated with the ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

Preliminary in vitro studies suggest that this compound may reduce pro-inflammatory cytokines. This could indicate its potential use in treating inflammatory diseases.

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against various bacterial strains. Initial findings suggest moderate efficacy, warranting further exploration into its potential as an antimicrobial agent.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |

| Study 2 | Anti-inflammatory Effects | Showed a reduction in IL-6 and TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment. |

| Study 3 | Antimicrobial Activity | Exhibited inhibitory effects against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.